molecular formula C48H50O6 B3089060 1,2,3,4,5,6-Hexabenzyloxy-hexane CAS No. 118895-86-6

1,2,3,4,5,6-Hexabenzyloxy-hexane

Cat. No. B3089060
CAS RN: 118895-86-6
M. Wt: 722.9 g/mol
InChI Key: INGRNWBGOKXECK-UHFFFAOYSA-N
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Description

“1,2,3,4,5,6-Hexabenzyloxy-hexane” is a chemical compound with the molecular formula C48H50O6 . It is a complex organic compound that has potential applications in various scientific fields.

Scientific Research Applications

Liquid Crystal Research

Research has demonstrated the synthesis and characterization of compounds related to hexabenzyloxy-hexane, focusing on their application in liquid crystal phases. The study by Walker et al. (2019) highlights the molecular curvature and specific intermolecular interactions leading to the twist-bend nematic phase in certain derivatives, offering insights into the structural requirements for liquid crystalline behavior and its potential applications in display technologies and materials science (Walker et al., 2019).

Catalysis and Organic Synthesis

The hydration of olefins, a crucial reaction in organic synthesis, can be effectively catalyzed by complexes involving hexane derivatives. Wang et al. (2006) reported on the use of a wool-supported palladium catalyst for the hydration of various olefins, showcasing the role of hexane derivatives in facilitating these transformations, which are significant for producing alcohols and other valuable chemical products (Wang et al., 2006).

Biological and Immunotherapeutic Applications

Compounds structurally related to hexabenzyloxy-hexane have been explored for their biological effects, including immunotherapeutic potentials. A study by Choi et al. (2005) isolated new benzylbenzoate derivatives from Solidago virga-aurea var. gigantea, demonstrating their capacity to stimulate macrophage functions. Such findings suggest potential applications in treating infectious diseases, highlighting the bioactivity of benzyl compounds (Choi et al., 2005).

Materials Engineering

The synthesis and structural investigation of N/O spirocyclic phosphazene derivatives, as explored by Ilter et al. (2007), represent another dimension of hexane derivatives' applications. These compounds, featuring hexane elements in their structure, exhibit unique properties that could be leveraged in materials engineering, particularly in creating novel polymeric materials with specific functionalities (Ilter et al., 2007).

properties

IUPAC Name

1,2,4,5,6-pentakis(phenylmethoxy)hexan-3-yloxymethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H50O6/c1-7-19-39(20-8-1)31-49-37-45(51-33-41-23-11-3-12-24-41)47(53-35-43-27-15-5-16-28-43)48(54-36-44-29-17-6-18-30-44)46(52-34-42-25-13-4-14-26-42)38-50-32-40-21-9-2-10-22-40/h1-30,45-48H,31-38H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INGRNWBGOKXECK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(C(C(C(COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H50O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

722.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4,5,6-Hexabenzyloxy-hexane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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